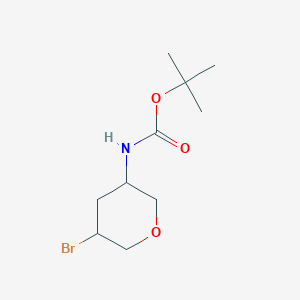

Cyclobenzaprine N-|A-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobenzaprine N- is a skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute, painful musculoskeletal conditions. Cyclobenzaprine N- is structurally similar to tricyclic antidepressants and works by acting on the central nervous system to produce muscle-relaxing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclobenzaprine N- involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its simplicity, high yield, and high purity. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .

Industrial Production Methods

In industrial settings, Cyclobenzaprine N- is synthesized using easily accessible raw materials. The process involves the formation of 5-(3-dimethylaminopropylidene)dibenzo[a,d]cycloheptene, which is then converted to Cyclobenzaprine N- hydrochloride . This method is efficient, energy-saving, and produces high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclobenzaprine N- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to undergo N-glucuronidation in the liver, catalyzed by UGT1A4 and UGT2B10 . Additionally, it can form association complexes with reagents like eosin Y in acidic mediums .

Common Reagents and Conditions

Common reagents used in the reactions involving Cyclobenzaprine N- include sulfur-incorporated graphitic carbon nitride (S-GCN) and titanium dioxide (TiO2) nanoparticles . These reagents are employed in electrochemical detection methods, where optimal conditions are achieved at a physiological pH of 7.4 .

Major Products Formed

The major products formed from the reactions of Cyclobenzaprine N- include norcyclobenzaprine and various degradation products such as dibenzosuberenone and amitriptyline .

Scientific Research Applications

Cyclobenzaprine N- has a wide range of scientific research applications:

Chemistry: It is used in the development of novel electrochemical sensors for detecting muscle relaxants.

Medicine: It is widely used to treat muscle spasms, fibromyalgia, and other musculoskeletal conditions.

Industry: Cyclobenzaprine N- is incorporated into topical formulations for its muscle-relaxing properties.

Mechanism of Action

The exact mechanism of action of Cyclobenzaprine N- is not fully understood. it is known to act centrally, primarily at the brainstem, to reduce skeletal muscle spasm . It is a 5-HT2 receptor antagonist and modulates noradrenergic and serotonergic systems . Cyclobenzaprine N- does not act directly on skeletal muscles but rather influences the central nervous system to produce its effects .

Comparison with Similar Compounds

Cyclobenzaprine N- is often compared with other muscle relaxants such as tizanidine and baclofen:

Baclofen: Baclofen is used for muscle spasms associated with multiple sclerosis and spinal cord injuries.

Cyclobenzaprine N- is unique in its structural similarity to tricyclic antidepressants and its central mechanism of action, making it effective for short-term treatment of muscle spasms .

Properties

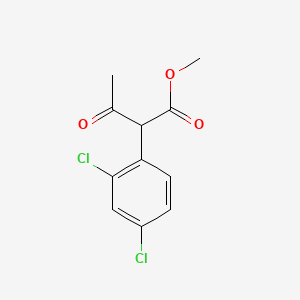

Molecular Formula |

C26H30NO7+ |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium |

InChI |

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1 |

InChI Key |

OMFPVFJFTFJOSO-UHFFFAOYSA-O |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)

![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)